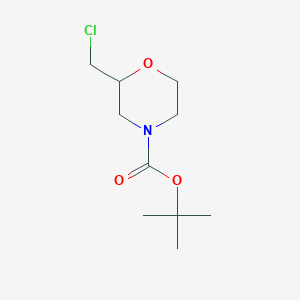

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(chloromethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTUWBGNUYXETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728256 | |

| Record name | tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650579-38-7 | |

| Record name | tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate CAS number

An In-Depth Technical Guide to tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, present a detailed, field-proven synthetic protocol, and explore its reactivity and applications. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the practical utility and handling of this important synthetic intermediate. The guide emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.

Part 1: Core Compound Properties and Structure

This compound is a key intermediate featuring a morpholine scaffold, a reactive chloromethyl group, and a tert-butyloxycarbonyl (Boc) protecting group.[1] This combination makes it an ideal precursor for introducing the morpholine moiety into target molecules.[1] The Boc group provides stability and allows for selective deprotection under acidic conditions, revealing a secondary amine for further functionalization.[1]

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | BenchChem |

| Synonyms | N-Boc-2-(chloromethyl)morpholine | BenchChem |

| Molecular Formula | C₁₀H₁₈ClNO₃ | [1] |

| Molecular Weight | 235.71 g/mol | [1] |

| Appearance | Typically an oil or low-melting solid | General Knowledge |

| CAS Number (Racemate) | 650579-38-7 | [1][2] |

| CAS Number (R)-enantiomer | 1260589-87-4 | [1] |

| CAS Number (S)-enantiomer | 1260611-32-2 | [3] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1][4] |

Molecular Structure Analysis

The structure's utility is derived from two key features: the Boc-protected amine, which prevents unwanted side reactions at the nitrogen, and the primary alkyl chloride, which serves as an excellent electrophilic site for nucleophilic substitution reactions.

Caption: Structure of this compound.

Part 2: Synthesis and Mechanistic Insight

The most direct and industrially scalable synthesis of this compound involves the chlorination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This precursor is readily available and can be synthesized from commercial starting materials.[5] The conversion of the primary alcohol to an alkyl chloride is a standard transformation in organic chemistry.

Proposed Synthetic Pathway

A reliable method for this chlorination is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). This method proceeds under mild conditions, which is crucial for preserving the acid-labile Boc protecting group.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure based on standard organic chemistry principles and should be performed by trained personnel in a controlled laboratory setting.

Objective: To synthesize this compound from its alcohol precursor.

Materials:

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq)[5]

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and anhydrous dichloromethane. Stir the solution until the starting material is fully dissolved.

-

Reagent Addition: Cool the flask to 0°C using an ice-water bath. Add triphenylphosphine (1.2 eq) to the solution. Stir for 10 minutes.

-

Chlorination: Add N-Chlorosuccinimide (1.2 eq) portion-wise over 15-20 minutes. Causality: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x). Causality: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Part 3: Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as an electrophile. The chloromethyl group is susceptible to attack by a wide range of nucleophiles, enabling the facile introduction of the N-Boc-morpholin-2-ylmethyl moiety.

General Reactivity Workflow

Caption: Nucleophilic substitution pathways using the title compound.

Example Protocol: Synthesis of a Secondary Amine Derivative

Objective: To demonstrate the reactivity of the chloromethyl group via nucleophilic substitution with benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Standard work-up and purification reagents (as listed previously).

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Nucleophile Addition: Add benzylamine (1.1 eq) to the stirred suspension.

-

Heating and Monitoring: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting materials. Causality: Heating is often necessary to drive SN2 reactions with alkyl chlorides to completion. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction.

-

Work-up and Purification: Cool the reaction to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the desired secondary amine product.

Part 4: Expected Spectroscopic Characterization

Authenticating the structure and purity of the compound is critical. Below are the expected spectroscopic signatures based on its molecular structure.

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

-

δ ~2.5-4.0 ppm (multiplets, 9H): A complex series of signals corresponding to the seven morpholine ring protons and the two diastereotopic protons of the -CH₂Cl group. The protons adjacent to the oxygen and nitrogen will be further downfield.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~28.4 ppm: Methyl carbons of the Boc group.

-

δ ~45.0 ppm: -CH₂Cl carbon.

-

δ ~40-75 ppm: Carbons of the morpholine ring.

-

δ ~80.5 ppm: Quaternary carbon of the Boc group.

-

δ ~154.5 ppm: Carbonyl carbon of the carbamate.

-

-

IR Spectroscopy (thin film):

-

~2975 cm⁻¹: C-H stretching of alkyl groups.

-

~1695 cm⁻¹: Strong C=O stretching of the carbamate (Boc group).

-

~1160 cm⁻¹: C-O stretching.

-

~730 cm⁻¹: C-Cl stretching.[6]

-

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[7]

-

Corrosion/Irritation: Causes skin irritation and serious eye damage/irritation.[5][8]

-

Sensitization: May cause an allergic skin reaction or respiratory irritation.[7][8]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protection:

-

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[8]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7]

-

Recommended storage temperature is 2-8°C.[1]

-

Store locked up in a corrosives area, potentially under an inert atmosphere as it may be air-sensitive.[7]

Spill and Disposal:

-

In case of a spill, evacuate the area.[9] Avoid generating dust.[9] Collect spilled material using appropriate absorbent materials and place it in a suitable, closed container for disposal.[9]

-

Disposal must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Part 6: Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by its dual functionality. The strategic placement of a reactive electrophilic center and a stable, yet readily removable, protecting group makes it an indispensable tool for constructing complex morpholine-containing molecules. The protocols and data presented in this guide provide a robust framework for its synthesis, handling, and application, empowering researchers to leverage its full potential in their synthetic endeavors.

References

-

Aaron Chemicals. (2024). Safety Data Sheet for 2-(Chloromethyl)morpholine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. Retrieved from [Link]

-

Chutai Biotech. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - 楚肽生物科技 [apeptides.com]

- 3. (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Authored For: Researchers, Scientists, and Drug Development Professionals Pillar: Medicinal Chemistry & Synthetic Scaffolds

Executive Summary

This guide provides a comprehensive technical overview of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate, a key building block in modern medicinal chemistry. Central to its utility is a molecular weight of 235.71 g/mol and a bifunctional structure, featuring a reactive chloromethyl group and a stable Boc-protected amine.[1] This unique architecture allows for sequential and site-selective modifications, making it an invaluable scaffold for synthesizing complex morpholine-containing derivatives. We will explore its physicochemical properties, strategic applications in synthesis, detailed experimental protocols, and critical safety considerations, providing researchers with the foundational knowledge to effectively leverage this compound in drug discovery programs.

Introduction: The Strategic Value of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2][3] Its prevalence is due to a combination of favorable properties: the weak basicity of the nitrogen atom and the hydrogen-bond accepting capability of the oxygen atom improve aqueous solubility and pharmacokinetic profiles.[3] In the complex landscape of developing drugs for the central nervous system (CNS), the morpholine heterocycle is particularly effective at helping molecules cross the blood-brain barrier.[3]

This compound emerges as a critical intermediate for introducing this valuable moiety into target molecules.[1] Its structure is a testament to strategic chemical design:

-

A Reactive Handle: The primary chloromethyl group at the 2-position serves as a potent electrophile, readily undergoing nucleophilic substitution reactions.[1] This allows for the covalent attachment of a wide array of functional groups.

-

A Protected Core: The morpholine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, rendering it unreactive during initial synthetic steps. This protecting group is stable under various conditions but can be cleanly removed using acid, revealing a secondary amine for further derivatization.[1]

This duality makes it a cornerstone for building molecular libraries and executing multi-step syntheses of bioactive compounds.[1] Furthermore, the commercial availability of its specific enantiomers, (R) and (S), underscores its importance in asymmetric synthesis, a critical consideration in modern drug development where chirality often dictates biological activity.[1]

Physicochemical and Molecular Properties

A precise understanding of a compound's physical and chemical identity is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 235.71 g/mol | [1] |

| Molecular Formula | C₁₀H₁₈ClNO₃ | [1] |

| CAS Number | 650579-38-7 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Beige Powder/Solid | [4] |

| Purity | Up to 98% | [1] |

| Storage Conditions | 2-8°C, Sealed, in a dry environment | [1][5] |

Synthetic Utility: A Divergent Approach

The primary value of this reagent lies in its capacity for controlled, sequential reactions. A researcher can choose to first exploit the reactivity of the chloromethyl group or, alternatively, deprotect the nitrogen to engage in different chemistry. This strategic flexibility is paramount in synthetic planning.

Pathway A: Nucleophilic Substitution at the C2 Position

The electron-withdrawing nature of the adjacent oxygen atom and the unhindered primary position make the chloromethyl group an excellent substrate for Sₙ2 reactions. This pathway allows for the introduction of a vast range of nucleophiles (e.g., amines, thiols, azides, cyanides), effectively tethering new functionalities to the morpholine ring. The Boc group remains intact under these conditions, ensuring the morpholine nitrogen does not interfere.

Pathway B: Deprotection and Functionalization of the Morpholine Nitrogen

Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), efficiently cleaves the Boc group to liberate the secondary amine. This newly revealed nucleophilic site can then be used in subsequent reactions, such as amide bond formation, reductive amination, or alkylation, while the chloromethyl group remains available for a later transformation.

The diagram below illustrates this divergent synthetic potential.

Caption: Divergent synthetic pathways using the title compound.

Experimental Protocol: Synthesis of an N-Substituted Derivative

This protocol details a representative nucleophilic substitution reaction, a common application for this building block. The procedure is designed with self-validation in mind, including clear steps for reaction monitoring and purification.

Objective: To synthesize tert-butyl 2-((benzylamino)methyl)morpholine-4-carboxylate.

Causality: This experiment leverages the electrophilic chloromethyl group for an Sₙ2 reaction with benzylamine. A non-nucleophilic base is used to quench the HCl byproduct without competing with the primary nucleophile.

Materials & Reagents

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add benzylamine (1.1 eq) to the solution via syringe, followed by DIPEA (1.5 eq). Rationale: DIPEA acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once complete, dilute the reaction mixture with Ethyl Acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). Rationale: The washes remove residual DMF, DIPEA, and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Reaction Mechanism

The core of this transformation is a classic Sₙ2 mechanism. The lone pair of the benzylamine nitrogen attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.

Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Engineering Controls: Use this compound only within a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Ensure eyewash stations and safety showers are readily accessible.[4]

-

Handling: Avoid all personal contact.[6] Do not eat, drink, or smoke when handling.[4] Avoid dust formation.[7] In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical attention.[4][5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Recommended storage temperature is 2-8°C.[1] The compound may be hygroscopic and air-sensitive.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

With a molecular weight of 235.71 g/mol , this compound is more than just a chemical of a specific mass; it is a strategically designed tool for medicinal chemists.[1] Its bifunctional nature—a reactive electrophilic center and a protected nucleophilic center—provides the synthetic flexibility required to construct novel and complex molecules. By understanding its properties, reactivity, and handling requirements, researchers can effectively utilize this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

Safety Data Sheet - 2-(Chloromethyl)morpholine hydrochloride. Aaron Chemicals. [Link]

-

(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Acta Crystallographica Section E. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate, a key building block in modern medicinal chemistry. The document delves into its structural features, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics. Detailed experimental protocols, spectroscopic data interpretation, and safety considerations are presented to equip researchers with the practical knowledge required for its effective utilization. This guide serves as an essential resource for scientists engaged in the design and synthesis of complex bioactive molecules incorporating the morpholine scaffold.

Introduction: The Strategic Importance of the Morpholine Moiety

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in the design of new chemical entities. This compound (Figure 1) has emerged as a versatile and highly valuable intermediate for introducing this desirable moiety into target molecules.

This guide will provide a detailed exploration of this compound, from its fundamental chemical properties to its practical application in the synthesis of advanced pharmaceutical candidates.

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate in anhydrous dichloromethane at 0°C under an inert atmosphere, add triethylamine.

-

Slowly add a solution of the chlorinating agent (e.g., thionyl chloride) in anhydrous dichloromethane, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture.

-

Low Temperature Addition: Controls the exothermic reaction and minimizes side product formation.

-

Base: Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

-

Aqueous Workup: Removes unreacted reagents and inorganic byproducts.

Reactivity and Synthetic Applications

The primary utility of this compound lies in the reactivity of its chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the N-Boc-2-methylmorpholine moiety into a wide range of molecules.

Figure 3: Key reaction pathways involving this compound.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the chloride, including:

-

Amines: To form 2-(aminomethyl)morpholine derivatives.

-

Thiols: To generate 2-(thiomethyl)morpholine derivatives.

-

Alcohols/Phenols: To produce 2-(alkoxymethyl)- or 2-(aryloxymethyl)morpholine derivatives.

-

Carboxylates: To form ester linkages.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this building block is in the synthesis of inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in the treatment of B-cell malignancies. [1][2]While specific examples directly utilizing the chloro- derivative are found within proprietary contexts, the analogous bromo- derivative is cited in the synthesis of advanced BTK inhibitors, highlighting the importance of this class of reagents. The general synthetic strategy involves the nucleophilic attack of a heterocyclic amine onto the electrophilic methylene group of the morpholine derivative.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Hazard Summary:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a cornerstone building block for the synthesis of complex molecules containing the morpholine scaffold. Its well-defined reactivity and dual functionality provide a strategic advantage in the design and execution of synthetic routes towards novel therapeutic agents. A thorough understanding of its structure, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

-

Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health. [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. [Link]

Sources

A Technical Guide to tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a strategically designed synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure features a morpholine core, a heterocyclic motif known to impart favorable physicochemical properties to bioactive molecules. The nitrogen atom is protected by a labile tert-butyloxycarbonyl (Boc) group, while the carbon at the 2-position is equipped with a reactive chloromethyl "handle." This dual functionality allows for sequential, controlled modifications, making it an exceptionally versatile intermediate for constructing complex molecular architectures and generating libraries of compounds for drug discovery. This guide details its chemical properties, provides a validated synthesis protocol, explores its key reaction pathways, and discusses its applications and safety considerations.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a saturated heterocycle that is a common feature in a multitude of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to improve key pharmacokinetic properties. The oxygen atom can act as a hydrogen bond acceptor, while the basic nitrogen (when deprotected) can be protonated at physiological pH, enhancing aqueous solubility and potentially improving oral bioavailability and metabolic stability.[3] Molecules incorporating the morpholine scaffold have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antidepressant effects.[1][2]

This compound serves as a high-value starting material, enabling medicinal chemists to readily introduce this "privileged" scaffold into novel molecular entities.[4]

Nomenclature and Physicochemical Properties

IUPAC Name and Identification

The formal IUPAC name for the compound is This compound . It is also commonly referred to in literature and catalogs by various synonyms, including 4-Morpholinecarboxylic acid, 2-(chloromethyl)-, 1,1-dimethylethyl ester.[5][6]

Key Identifiers and Properties

The compound's utility is underscored by the commercial availability of its racemic mixture and its individual enantiomers, which are crucial for stereoselective synthesis and the study of stereoisomer-specific biological activity.

| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |

| Molecular Formula | C₁₀H₁₈ClNO₃ | C₁₀H₁₈ClNO₃ | C₁₀H₁₈ClNO₃ |

| Molecular Weight | 235.71 g/mol | 235.71 g/mol | 235.71 g/mol |

| CAS Number | 650579-38-7[7][8] | 1260589-87-4[9][10] | 1260611-32-2 |

| Appearance | Solid / Powder | Solid / Powder | Solid / Powder |

Synthesis and Purification

Synthetic Strategy: From Alcohol to Chloride

The most direct and common synthetic route to this compound involves the chlorination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[11] This transformation is a standard procedure in organic synthesis, reliably converting a primary alcohol into a primary alkyl chloride. The choice of chlorinating agent is critical; reagents such as thionyl chloride (SOCl₂) or Appel reaction conditions (PPh₃/CCl₄) are effective. The rationale for this approach is the high availability of the hydroxymethyl precursor, which can be synthesized from various starting materials.[12][13][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. chemwhat.com [chemwhat.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 650579-38-7|this compound|BLD Pharm [bldpharm.com]

- 9. arctomsci.com [arctomsci.com]

- 10. 1260589-87-4|(R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 11. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]

- 13. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 135065-71-3|(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate physical properties

An In-depth Technical Guide: tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal and synthetic chemistry. The document delineates its core physical and chemical properties, anticipated spectroscopic signatures, and its strategic application in research and development. We will explore the causality behind its synthetic utility, focusing on the dual reactivity of its functional groups: the N-Boc protecting group and the electrophilic chloromethyl handle. This guide is intended for researchers, scientists, and drug development professionals who utilize complex intermediates for the synthesis of novel chemical entities.

Core Chemical and Physical Properties

This compound (CAS RN: 650579-38-7) is a bifunctional molecule designed for sequential, controlled chemical modifications. Its structure consists of a morpholine ring, a key scaffold in numerous pharmaceuticals, where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group and a chloromethyl group is appended at the C2 position.[1] This arrangement provides both stability during initial synthetic steps and specific points for subsequent elaboration.

Caption: Chemical structure of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 650579-38-7 (Racemate) 1260589-87-4 (R-enantiomer) 1260611-32-2 (S-enantiomer) | [1][2][3] |

| Molecular Formula | C₁₀H₁₈ClNO₃ | [1][4] |

| Molecular Weight | 235.71 g/mol | [1] |

| Appearance | Data not available; likely a colorless to pale yellow oil or low-melting solid. | |

| Boiling Point | Data not available. | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and ethers. | [5] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C. The compound is noted to be hygroscopic. | [1][4] |

Spectroscopic Characterization (Anticipated)

While specific spectra are proprietary to manufacturers, the structure of this compound allows for the confident prediction of its key spectroscopic features, which are essential for its identification and quality control.

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a large singlet around δ 1.4-1.5 ppm, integrating to 9H, which corresponds to the magnetically equivalent protons of the tert-butyl group. The protons of the chloromethyl group (-CH₂Cl) would likely appear as a doublet or multiplet between δ 3.5-3.8 ppm (2H). The morpholine ring protons are expected to produce a series of complex multiplets in the δ 2.5-4.2 ppm region.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum should display 10 distinct signals for the racemic mixture. Key expected signals include the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the chloromethyl carbon (~45 ppm). The four carbons of the morpholine ring would appear in the region of ~40-75 ppm.

-

Mass Spectrometry (ESI+): The positive-ion electrospray mass spectrum would be expected to show a protonated molecular ion [M+H]⁺ at m/z 236.1, along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2+H]⁺ at m/z 238.1 in an ~3:1 ratio). A common fragment would be the loss of the Boc group or isobutylene, resulting in significant daughter ions.

Synthesis, Reactivity, and Strategic Application

The utility of this compound stems from its design as a versatile intermediate. The morpholine scaffold is a privileged structure in medicinal chemistry, often improving aqueous solubility and other pharmacokinetic properties of drug candidates.[6]

Synthetic Pathway

The most direct synthesis of this compound involves the chlorination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This transformation is a standard procedure in organic synthesis.

Caption: General workflow for the synthesis of the title compound.

Exemplary Protocol: Chlorination of Alcohol Precursor

-

Preparation: To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add pyridine (1.2 equiv.). Cool the mixture to 0 °C in an ice bath.

-

Reaction: Add thionyl chloride (SOCl₂) (1.1 equiv.) dropwise to the cooled solution, maintaining the internal temperature below 5 °C. The choice of a mild base like pyridine is crucial to neutralize the HCl generated in situ, preventing premature cleavage of the acid-labile Boc group.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Core Reactivity and Applications

The molecule's design allows for two orthogonal reaction pathways, making it a powerful tool for building molecular complexity.

-

Nucleophilic Substitution: The chloromethyl group is an excellent electrophilic handle. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.) to append the morpholine moiety onto other molecules.[1] This is a common strategy for introducing the morpholine scaffold in the synthesis of potential pharmaceuticals.[1]

-

Boc Deprotection: The Boc group is stable to the conditions of nucleophilic substitution but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).[1] This unmasks the secondary amine of the morpholine ring, which can then be used for further functionalization, such as amide bond formation or reductive amination.

This dual reactivity makes it a cornerstone intermediate for constructing libraries of complex molecules for screening in drug discovery programs, particularly those targeting the central nervous system (CNS) or involving kinase inhibition.[6]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is imperative.

-

Hazard Identification: The compound is classified with several hazards. It is harmful if swallowed (H302), may be toxic in contact with skin or if inhaled (H311 + H331), and causes severe skin burns and eye damage (H314).[4] Some suppliers also list it as a flammable liquid and vapor (H226) and suspect it of damaging fertility or the unborn child (H361).

-

Personal Protective Equipment (PPE): All handling should be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling Procedures: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7]

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, refrigerated at 2-8°C.[1][4]

Conclusion

This compound is a high-value synthetic intermediate whose physical properties are tailored for its role in complex organic synthesis. Its defining features—the stable yet removable Boc protecting group and the reactive chloromethyl handle—provide chemists with a robust and flexible tool for introducing the medicinally important morpholine scaffold. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. Retrieved from [Link]

-

Aaron Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

-

Li, Z., et al. (2007). (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Acta Crystallographica Section E, 67(Pt 1), o1437. Retrieved from [Link]

-

Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1894–1903. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. smochem.com [smochem.com]

- 3. (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. 650579-38-7|this compound|BLD Pharm [bldpharm.com]

- 5. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aaronchem.com [aaronchem.com]

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate chemical properties

An In-Depth Technical Guide to tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: A Keystone Building Block in Modern Drug Discovery

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability, low toxicity, and the ability to improve the aqueous solubility and pharmacokinetic profile of a parent molecule. The strategic introduction of this heterocycle into a drug candidate is a cornerstone of modern lead optimization.

This compound has emerged as a particularly valuable building block for this purpose. Its unique bifunctional nature—a stable, Boc-protected amine and a highly reactive chloromethyl group—provides chemists with a powerful tool for controlled, sequential synthesis.[3] The tert-butyloxycarbonyl (Boc) group ensures the morpholine nitrogen remains unreactive during initial coupling reactions, while the chloromethyl "handle" serves as a potent electrophile for forging new carbon-heteroatom bonds.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the chemical properties, synthesis, reactivity, and strategic applications of this versatile intermediate.

Part 1: Physicochemical and Structural Characteristics

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This compound is a stable, readily handled compound designed for synthetic utility.

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 650579-38-7 (Racemate) | [3][4] |

| Molecular Formula | C₁₀H₁₈ClNO₃ | [3] |

| Molecular Weight | 235.71 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Typically a beige solid or colorless oil | [5] |

| Storage | Sealed in a dry atmosphere at 2-8°C | [3][4] |

Structural Analysis and Chirality

The molecule's power lies in its structure: a six-membered morpholine ring, which typically adopts a stable chair conformation, substituted at the 2-position with the reactive chloromethyl group and at the 4-position with the Boc-protecting group.[1][3]

A critical feature for drug development is stereochemistry. The C2 position is a stereocenter, and as such, the compound exists as a pair of enantiomers. Both the (R)- and (S)-enantiomers are commercially available, which is of paramount importance for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), as biological targets almost invariably exhibit stereospecific recognition.[3][6]

Part 2: Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A logical and efficient synthetic route proceeds from the corresponding hydroxymethyl precursor, which is also readily available.[7][8]

Synthetic Strategy: From Alcohol to Chloride

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic chemistry. The most direct method involves reaction with thionyl chloride (SOCl₂) or an Appel reaction (using CCl₄ and PPh₃). The thionyl chloride route is often preferred on a larger scale due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

The causality for this choice is clear: the lone pair on the alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, initiating a sequence that ultimately results in the displacement of what becomes a very good leaving group, generating the desired alkyl chloride with high fidelity.

Representative Protocol: Chlorination of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

This protocol is a representative procedure based on established chemical principles.

Step 1: Reaction Setup

-

To a stirred solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add pyridine (1.2 equiv.) and cool the mixture to 0 °C using an ice bath.

Step 2: Reagent Addition

-

Slowly add thionyl chloride (1.2 equiv.) dropwise to the cooled solution. The slow addition is critical to control the exotherm and prevent side reactions.

Step 3: Reaction Monitoring

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

Step 4: Workup and Isolation

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Characterization Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized material. A standard workflow involves spectroscopic analysis.

Expected Analytical Data [3]

| Analysis | Expected Result |

|---|---|

| ¹H NMR | δ ~4.5 ppm (CH₂Cl), δ 3.4–4.2 ppm (morpholine ring protons), δ ~1.4 ppm (tert-butyl protons) |

| ¹³C NMR | Signals corresponding to the chloromethyl, morpholine ring, and Boc group carbons. |

| HRMS ([M+H]⁺) | Expected m/z: 236.1002; Observed should be within ±5 ppm. |

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this building block is derived from the orthogonal reactivity of its two key functional groups. This allows for a programmed, multi-step synthesis where different parts of the molecule can be modified without interfering with others.

The Chloromethyl Group as an Electrophilic Handle

The primary site of reactivity is the chloromethyl group. The carbon atom is rendered highly electrophilic by the adjacent electron-withdrawing chlorine atom, making it an excellent substrate for Sₙ2 reactions. This allows for the facile introduction of a wide variety of nucleophiles.[3]

Common Transformations:

-

With Amines: Forms aminomethyl derivatives, a common linkage in drug molecules.

-

With Thiols: Forms thiomethyl ethers, useful for introducing sulfur-containing moieties.

-

With Alcohols/Phenols: Forms ether linkages.

-

With Carboxylates: Forms ester linkages.

Representative Protocol: Nucleophilic Substitution with a Primary Amine

Step 1: Reaction Setup

-

Dissolve this compound (1.0 equiv.) and the desired primary amine (1.1-1.5 equiv.) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv.) to act as an acid scavenger for the HCl generated during the reaction.

Step 2: Reaction Conditions

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) to drive the reaction to completion. The choice of temperature is dictated by the nucleophilicity of the amine and steric hindrance.

Step 3: Monitoring and Workup

-

Monitor the reaction by TLC or LC-MS. Once complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts, dry over Na₂SO₄, and concentrate to yield the crude product, which can then be purified by chromatography.

The Boc-Protecting Group: A Gateway to Further Functionalization

The Boc group is stable to a wide range of reaction conditions, including those used for nucleophilic substitution at the chloromethyl position. However, it can be cleanly and efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM.[3] This deprotection unmasks the secondary amine of the morpholine ring, making it available for a new set of transformations such as acylation, sulfonylation, alkylation, or reductive amination.

This two-stage reactivity is the molecule's defining feature, enabling complex, divergent syntheses from a common intermediate.

Part 4: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on data for the title compound and related structures, appropriate precautions must be taken.[5][9]

Hazard Profile [4]

| Pictogram | Hazard Class | Statement |

|---|---|---|

| GHS07 (Exclamation Mark) | Acute Toxicity (Oral) | H302: Harmful if swallowed |

| GHS05 (Corrosion) | Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

Safe Handling Procedures:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of any dust or vapors.[9] Eyewash stations and safety showers should be readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. After handling, wash hands and any exposed skin thoroughly.[5]

-

Spills: In case of a spill, evacuate the area. Use appropriate absorbent material to contain the spill, and collect it into a sealed container for proper chemical waste disposal. Do not allow the material to enter drains or waterways.[9]

Storage and Stability:

-

For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere if possible.[3][4]

-

Recommended storage is in a dry, refrigerated environment (2-8°C).[3][4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for synthetic and medicinal chemists. Its robust Boc-protecting group and reactive chloromethyl handle provide a reliable platform for orthogonal synthesis, enabling the construction of complex molecular architectures with precision and control. The commercial availability of its enantiopure forms further enhances its value in the development of chiral drug candidates. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

ChemicalRegister.com. (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. [Link]

-

ShiJiaZhuang Smo Chemical Technology Co.,LTD. (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate. [Link]

-

Aaron Chemicals. Safety Data Sheet. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

-

National Center for Biotechnology Information. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

Sources

- 1. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholines [chemenu.com]

- 3. benchchem.com [benchchem.com]

- 4. 650579-38-7|this compound|BLD Pharm [bldpharm.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 7. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 135065-71-3|(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 9. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of a Versatile Morpholine Scaffold

This compound is a bifunctional molecule of significant interest in contemporary organic synthesis. The morpholine core is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles, including metabolic stability and aqueous solubility. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen renders it stable under a variety of reaction conditions, yet allows for facile deprotection under acidic conditions. This feature enables sequential and controlled chemical modifications.

The strategic importance of this molecule lies in its reactive chloromethyl group at the 2-position. This electrophilic center is primed for nucleophilic substitution reactions, providing a versatile handle for the introduction of the morpholine moiety into a diverse range of molecular architectures. This makes it an invaluable intermediate in the synthesis of complex bioactive molecules, including enzyme inhibitors and receptor modulators.

Synthesis of this compound: A Two-Step Approach

The most common and efficient pathway to this compound involves a two-step sequence starting from the corresponding hydroxymethyl precursor. This approach is favored for its high yields and operational simplicity.

Part 1: Synthesis of the Precursor, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

The initial step involves the protection of the commercially available 2-(hydroxymethyl)morpholine. The Boc group is introduced to shield the secondary amine, preventing it from interfering in the subsequent chlorination step.

Experimental Protocol: Boc Protection of 2-(hydroxymethyl)morpholine

Materials:

-

2-(hydroxymethyl)morpholine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-(hydroxymethyl)morpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, is often obtained as a colorless to pale yellow oil and can be used in the next step without further purification if of sufficient purity. If necessary, purification can be achieved by silica gel column chromatography.

Part 2: Chlorination of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

The pivotal step in this synthesis is the conversion of the primary alcohol in the hydroxymethyl precursor to a chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl) which can be easily removed.

Experimental Protocol: Chlorination with Thionyl Chloride

Materials:

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

Thionyl chloride (SOCl₂)

-

Pyridine or triethylamine (optional, as a base)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in anhydrous DCM or CHCl₃ and cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The addition of a catalytic amount of pyridine or using it as a co-solvent can facilitate the reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous NaHCO₃ solution to neutralize the excess thionyl chloride and the generated HCl.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a colorless oil or a white solid.

Causality Behind Experimental Choices

The choice of a Boc protecting group is strategic due to its stability in the neutral to basic conditions of the chlorination step and its straightforward removal under acidic conditions, which offers a wide range of possibilities for subsequent synthetic transformations. The use of thionyl chloride for chlorination is advantageous as it provides a clean reaction with volatile byproducts. Temperature control during the chlorination is critical to prevent unwanted side reactions, such as the formation of elimination products or reaction with the Boc group. The optional use of a base like pyridine can help to scavenge the HCl generated during the reaction, which can be beneficial for substrates that are sensitive to acidic conditions.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Data |

| Molecular Formula | C₁₀H₁₈ClNO₃ |

| Molecular Weight | 235.71 g/mol |

| Appearance | Colorless oil or white solid |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.5 (m, 2H, -CH₂Cl), 3.4-4.2 (m, 7H, morpholine ring protons), 1.4 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~154 (C=O), ~80 (-C(CH₃)₃), ~67, ~49, ~44 (morpholine ring carbons), ~45 (-CH₂Cl), ~28 (-C(CH₃)₃) |

| Mass Spectrometry (ESI-MS) | m/z: 236.1 [M+H]⁺, 258.1 [M+Na]⁺ |

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.

Workflow and Logical Relationships

The synthesis and characterization process can be visualized as a linear workflow with distinct validation points.

Caption: Synthetic workflow and characterization of the target compound.

Conclusion and Future Perspectives

This guide has detailed a reliable and efficient method for the synthesis of this compound, a valuable intermediate for drug discovery and development. The provided protocols are robust and can be adapted for various scales of synthesis. The characterization data presented serves as a benchmark for researchers to validate their synthetic outcomes. The versatility of this building block ensures its continued importance in the construction of novel and complex molecules with potential therapeutic applications. Further exploration of its reactivity and the development of asymmetric synthetic routes will undoubtedly expand its utility in the field of medicinal chemistry.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

An In-depth Guide for Chemical Researchers and Drug Development Professionals

Introduction

tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a key building block in modern synthetic organic chemistry, valued for its utility in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The presence of a Boc-protected morpholine scaffold, coupled with a reactive chloromethyl group, makes it a versatile intermediate. However, these same structural features necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from analogous compounds and established principles for managing chlorinated organic compounds and potential alkylating agents.

Inferred Hazard Identification and Classification

Based on this comparative analysis, the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are inferred:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][3] |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements (Illustrative):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling this compound is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.[5]

Engineering Controls

All manipulations of this compound, including weighing, transferring, and setting up reactions, should be conducted within a certified chemical fume hood.[6] The fume hood provides critical protection against the inhalation of vapors or aerosols and contains any potential spills.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.[7][8]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over safety glasses/goggles when there is a significant risk of splashing.[9][10] | Protects against accidental splashes to the eyes and face, which can cause serious irritation or damage.[1][3] |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Consider double-gloving, especially for larger quantities or prolonged handling.[11][12] | Provides a barrier against skin contact. Given that chlorinated solvents can degrade some glove materials, regular inspection and prompt replacement of gloves are crucial.[13] |

| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. In the event of a large spill or failure of engineering controls, a NIOSH-certified respirator with an organic vapor cartridge may be necessary.[7] | Protects against inhalation of harmful vapors. |

Safe Handling and Storage Protocols

Adherence to meticulous laboratory practices is paramount.

Handling

-

Avoid Inhalation and Contact: Always handle the compound in a well-ventilated fume hood to prevent inhalation of vapors.[6] Avoid all direct contact with the skin and eyes.[14]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

-

Preventing Cross-Contamination: Remove and properly dispose of contaminated gloves before leaving the fume hood or touching common surfaces like doorknobs, keyboards, or phones.[13]

Storage

-

Container: Keep the compound in a tightly sealed, properly labeled container.

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Segregation: Due to its potential as an alkylating agent, store it separately from highly reactive or sensitive materials.

Emergency and First-Aid Measures

Rapid and appropriate responses to accidental exposures are critical.

First-Aid Procedures

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air and seek medical attention.[3]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[15] Seek immediate medical attention.

Spill Response Workflow

A structured approach to spill management is essential to ensure safety and prevent the spread of contamination. Minor spills can often be managed by trained laboratory personnel, while major spills may require specialized emergency response teams.[16]

Caption: Workflow for responding to a spill of this compound.

Disposal of Waste

All waste materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.

-

Waste Segregation: Due to the presence of chlorine, this compound should be disposed of in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste streams.

-

Containerization: Ensure that the waste container is properly labeled, kept closed, and stored in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.[17][18]

Conclusion

While this compound is a valuable synthetic intermediate, its potential hazards necessitate a proactive and informed approach to safety. By understanding its inferred toxicological profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks associated with this compound. This commitment to safety ensures a secure research environment conducive to scientific advancement.

References

-

Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

-

Taylor & Francis Online. (2012, March 16). Process for Disposal of Chlorinated Organic Residues. Journal of the Air Pollution Control Association, 15(2). Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. Retrieved from [Link]

-

USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]

- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.

-

Rensselaer Polytechnic Institute. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

-

M&M Pool & Spa Services. (2025, September 23). Emergency Procedures for Pool Chemical Spills. Retrieved from [Link]

-

NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

HALYARD. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

-

University of Toronto. (n.d.). Chemical Spill Procedures - Environmental Health & Safety. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

NHS England. (n.d.). Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. Retrieved from [Link]

-

PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

-

POGO Satellite Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

-

Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

-

CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

-

Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

-

TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

-

lookchem. (n.d.). Cas 135065-69-9, 2-HYDROXYMETHYL-4-BOC-MORPHOLINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of tert-Butyl morpholine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

-

Utah Tech University. (n.d.). Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. aaronchem.com [aaronchem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 7. halyardhealth.com [halyardhealth.com]

- 8. One moment, please... [pogo.ca]

- 9. england.nhs.uk [england.nhs.uk]

- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 12. gerpac.eu [gerpac.eu]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. csub.edu [csub.edu]

- 15. capotchem.cn [capotchem.cn]

- 16. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

The Morpholine Nucleus: A Privileged Scaffold in Modern Drug Discovery — An In-depth Technical Guide to the Biological Activity of C-Substituted Derivatives

Abstract

The morpholine ring, a simple six-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it a highly sought-after scaffold in the design of novel therapeutics.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities of C-substituted morpholine derivatives. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the C-substituted morpholine scaffold in their therapeutic programs.